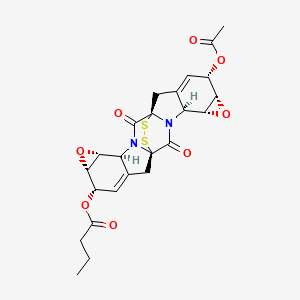

Ambewelamide A

Description

Ambewelamide A is a cyclic dipeptide (DKP) belonging to the 2,5-diketopiperazine class, characterized by a constrained bicyclic structure. It was first isolated from the moss Usnea sp. Structurally, it features a modified amino acid backbone with glycosidic substitutions, enhancing its bioavailability and target specificity . This compound exhibits broad-spectrum bioactivity, including antifungal, larvicidal, anticancer, and antiviral properties, with demonstrated efficacy against SARS-CoV-2 via inhibition of PLpro (papain-like protease) and ACE2 (angiotensin-converting enzyme 2) . Its synthesis has been explored in multiple National Natural Science Foundation of China (NSFC)-funded projects, highlighting its significance in drug discovery .

Properties

CAS No. |

220345-71-1 |

|---|---|

Molecular Formula |

C24H24N2O8S2 |

Molecular Weight |

532.6 g/mol |

IUPAC Name |

[(1R,4S,5R,7S,8S,12R,15S,16R,18S,19S)-19-acetyloxy-2,13-dioxo-6,17-dioxa-23,24-dithia-3,14-diazaoctacyclo[10.10.2.01,14.03,12.04,10.05,7.015,21.016,18]tetracosa-9,20-dien-8-yl] butanoate |

InChI |

InChI=1S/C24H24N2O8S2/c1-3-4-14(28)32-13-6-11-8-24-22(30)25-15-10(5-12(31-9(2)27)17-19(15)33-17)7-23(25,35-36-24)21(29)26(24)16(11)20-18(13)34-20/h5-6,12-13,15-20H,3-4,7-8H2,1-2H3/t12-,13-,15-,16-,17-,18-,19+,20+,23+,24+/m0/s1 |

InChI Key |

OBYDDBDJKUQGLS-BIQXIOCUSA-N |

Isomeric SMILES |

CCCC(=O)O[C@H]1C=C2C[C@@]34C(=O)N5[C@@H]6[C@@H]7[C@@H](O7)[C@H](C=C6C[C@]5(C(=O)N3[C@@H]2[C@@H]8[C@H]1O8)SS4)OC(=O)C |

Canonical SMILES |

CCCC(=O)OC1C=C2CC34C(=O)N5C6C7C(O7)C(C=C6CC5(C(=O)N3C2C8C1O8)SS4)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Ambewelamide A is typically isolated from the lichen Usnea sp. The isolation process involves several steps, including extraction, purification, and crystallization. The final purification is accomplished using normal phase high-performance liquid chromatography (HPLC) with a specific eluent mixture .

Chemical Reactions Analysis

Ambewelamide A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Its primary application is in the field of cancer research, where it has demonstrated significant cytotoxic activity against various cancer cell lines . Additionally, it has been investigated for its potential use in treating diabetes and COVID-19 through molecular docking and bioinformatics studies .

Mechanism of Action

The mechanism of action of Ambewelamide A involves its interaction with specific molecular targets and pathways. It has been shown to regulate the expression of dipeptidyl peptidase 4 (DPP4), angiotensin II type 1 receptor, vitamin D receptor, plasminogen, chemokine C–C-motif receptor 6, and interleukin 2 . These interactions contribute to its anticancer and potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ambewelamide A shares structural and functional similarities with other cyclic dipeptides and diketopiperazines. Below is a detailed comparison with key analogues:

Table 1: Structural and Functional Comparison of this compound and Analogues

Key Findings

Structural Divergence: this compound distinguishes itself through glycosylation at specific residues, enhancing solubility and target engagement compared to non-glycosylated DKPs like Plinabulin . Unlike Tadalafil (a 2,3-DKP), this compound’s 2,5-DKP scaffold allows multi-target interactions, including viral protease inhibition and immunomodulation .

Functional Superiority :

- Antiviral Activity : this compound shows dual inhibition of SARS-CoV-2 PLpro (binding energy: −8.2 kcal/mol) and ACE2 (−7.9 kcal/mol), outperforming Glycyrrhizic acid (−6.5 kcal/mol) in computational screens .

- Anticancer Mechanisms : While Plinabulin disrupts tubulin polymerization, this compound induces apoptosis via DPP4 inhibition (IC₅₀: 12 µM) and IL-2 pathway modulation, suggesting broader therapeutic utility .

Synthetic Challenges :

- This compound’s complex glycosylation pattern complicates synthetic reproducibility. In contrast, simpler DKPs like Cyclo(L-Pro-L-Pro) are easily synthesized via solid-phase peptide synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.